N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide involves multiple steps. One common method includes the reaction of piperidine derivatives with hydrazine and benzoyl chloride under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve continuous flow reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact pathways depend on the specific application and target, but generally involve binding to active sites and altering the function of the target molecule .
Comparison with Similar Compounds
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide can be compared with other piperidine derivatives such as:
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
2-benzyl benzimidazole: Used in opioid research and has potent analgesic properties.
The uniqueness of this compound lies in its specific hydrazinecarbonyl group, which imparts distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C15H20N4O3 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-[2-[4-(hydrazinecarbonyl)piperidin-1-yl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H20N4O3/c16-18-15(22)12-6-8-19(9-7-12)13(20)10-17-14(21)11-4-2-1-3-5-11/h1-5,12H,6-10,16H2,(H,17,21)(H,18,22) |
InChI Key |
XICDOIOEFANFBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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